molecular formula C20H25N3O3S B2578691 1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034600-90-1

1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Katalognummer: B2578691
CAS-Nummer: 2034600-90-1
Molekulargewicht: 387.5
InChI-Schlüssel: DQAVZXXOFOKECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a benzothiadiazole dioxide core, a scaffold known in various bioactive compounds , linked to a 3-methoxybenzyl-substituted piperidine ring. The piperidine moiety is a common feature in many pharmacologically active molecules and can contribute to target binding and pharmacokinetic properties . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate or as a novel chemical entity for various biological assays. As a high-purity reference material, it is designed to support hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Eigenschaften

IUPAC Name

3-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-21-19-8-3-4-9-20(19)23(27(21,24)25)17-10-12-22(13-11-17)15-16-6-5-7-18(14-16)26-2/h3-9,14,17H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVZXXOFOKECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a novel chemical entity that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

Structure and Properties

The structure of the compound can be described by its molecular formula C18H22N2O2SC_{18}H_{22}N_2O_2S and a molecular weight of approximately 342.44 g/mol. The presence of both piperidine and thiadiazole moieties contributes to its potential pharmacological activities.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines.

  • In Vitro Studies : A study reported that derivatives of 1,3,4-thiadiazole exhibited growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. The mechanism involved cell cycle arrest at the G2/M phase .
CompoundCell LineIC50 (µg/mL)Mechanism
Thiadiazole DerivativeMCF-70.28G2/M Phase Arrest
Thiadiazole DerivativeHL-609.6Down-regulation of MMP2 and VEGFA

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation:

  • Enzyme Inhibition : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promising results in suppressing tumor growth . The specific compound may similarly interact with these targets or other proteins critical for cancer cell survival.

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Case Study : A derivative was tested for its ability to modulate inflammatory responses in mouse splenocytes, showing significant inhibition of cytokine production at concentrations as low as 100 nM .

Safety and Toxicology

While the therapeutic potential is significant, understanding the safety profile is crucial. Preliminary toxicological assessments are necessary to evaluate the compound's safety before clinical applications can be considered.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of thiadiazole derivatives in combating drug-resistant bacteria. The introduction of the thiadiazole moiety into the structure of peptide deformylase (PDF) inhibitors has shown promising results against Gram-negative bacteria such as Acinetobacter baumannii, a significant threat to global health due to its resistance to antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity AgainstMechanism of ActionReference
Compound 43A. baumanniiInhibition of PDF
1-(3-Methoxybenzyl)piperidin-4-yl derivativeBroad-spectrumUnknown

Central Nervous System (CNS) Effects

The piperidine component suggests potential CNS activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Study: Piperidine Derivatives in CNS Disorders
A study on piperidine derivatives demonstrated their efficacy in modulating serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Research indicates that modifications to the thiadiazole and piperidine moieties can significantly influence biological activity.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Substitution at position 3 of thiadiazoleIncreased antibacterial activity
Variation in piperidine substituentsAltered CNS effects

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s core structure shares similarities with other 1,2,5-thiadiazole 2,2-dioxides, but its substitution patterns differentiate it. Key analogues include:

Compound Name Substituents/R-Groups Bioactivity Highlights Synthesis Method Reference
[11C]ME@HAPTHI 3-phenyl, 4-(methylamino)butyl High NET affinity (PET imaging) Microwave-assisted alkylation
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide 3-phenyl, 4-phenyl Antimicrobial, fluorescence properties HCl-catalyzed cyclization
3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide 3-methyl, 4-phenyl Anticancer (NCI-60 screening) Solvent-free MPA catalysis
5-Bromo-[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide Brominated phenanthroline fusion Electron-deficient material for OLEDs Ethanol reflux (12–168 hours)

Key Observations :

  • Synthetic Flexibility : Microwave-assisted and solvent-free methods (e.g., MPA catalysis) reduce reaction times and improve yields compared to traditional reflux methods .
Bioactivity Profile Comparison

Using hierarchical clustering of bioactivity profiles (NCI-60 dataset), compounds with similar sulfone-containing cores cluster together, indicating shared mechanisms such as protein kinase inhibition or DNA intercalation . For example:

  • Antimicrobial Activity: 1,3,4-Thiadiazole derivatives with nitro-phenyl groups (e.g., from ) show superior activity against C. albicans (MIC = 2–4 µg/mL) compared to non-nitrated analogues, suggesting electron-withdrawing groups enhance efficacy .
  • Neurotransmitter Transporter Affinity: The target compound’s benzothiadiazole scaffold aligns with [11C]ME@HAPTHI, which exhibits sub-nanomolar affinity for the norepinephrine transporter (NET, Ki = 0.8 nM) due to rigidified conformation and sulfone polarity .
Computational Similarity Metrics

Tanimoto and Dice indices (MACCS/Morgan fingerprints) quantify structural similarity. For example:

  • The target compound shares ~75% similarity (Tanimoto) with 3-methyl-4-phenyl analogues but only ~40% with brominated phenanthroline derivatives, correlating with divergent bioactivities .
  • Proteomic interaction signatures (CANDO platform) reveal multi-target engagement profiles distinct from classical SAR-based designs, highlighting off-target tolerance .

Research Findings and Challenges

Key Findings
  • Structure-Activity Relationship (SAR) : Methoxy and benzyl groups optimize selectivity for neurological targets, while nitro groups enhance antimicrobial potency .
  • Metabolite Dereplication : Molecular networking (cosine score >0.8) identifies shared fragmentation pathways between the target compound and 3,4-diphenyl derivatives, aiding metabolite prediction .
Limitations and Contradictions
  • Similarity-Activity Disconnects : Some structurally dissimilar compounds (e.g., acenaphtho-fused vs. benzo-fused thiadiazoles) exhibit overlapping proteomic profiles, challenging conventional SAR assumptions .
  • Synthetic Complexity : Microwave methods improve efficiency but require precise control to avoid side products (e.g., over-alkylation) .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide?

The synthesis involves multi-step reactions starting from precursors like substituted piperidines and benzothiadiazole derivatives. Key steps include:

  • Coupling reactions : The 3-methoxybenzyl group is introduced via nucleophilic substitution or reductive amination to the piperidine ring.
  • Cyclization : Formation of the benzothiadiazole core using thionation reagents (e.g., Lawesson’s reagent) under reflux conditions.
  • Oxidation : Sulfur atoms in the thiadiazole ring are oxidized to sulfone groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is typically employed .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups), methoxybenzyl aromatic protons (δ 6.5–7.3 ppm), and sulfone groups (no direct proton signals but inferred via deshielding effects) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers evaluate the compound’s in vitro biological activity?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., for kinases or proteases) with IC₅₀ calculations via nonlinear regression .
  • Receptor binding studies : Competitive binding assays with radiolabeled ligands (e.g., [³H]ligands) to determine Kᵢ values .
  • Cellular toxicity : MTT or resazurin assays in relevant cell lines (e.g., HEK-293, HeLa) to assess cytotoxicity .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during scale-up synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions using triethylamine as a base in anhydrous DMF at 80°C .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 10 min) for cyclization steps while maintaining >90% yield .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Q. How can computational modeling predict the compound’s target selectivity?

  • Molecular docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina) to prioritize targets like serotonin transporters (SERT) or kinases .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies (ΔG) .
  • QSAR models : Coramine substituent effects (e.g., methoxy vs. methyl groups) with biological activity using partial least squares (PLS) regression .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) to identify outliers .
  • Off-target profiling : Screen against panels of 50+ receptors/enzymes (Eurofins CEREP panel) to rule out non-specific interactions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., 3-ethoxybenzyl instead of 3-methoxybenzyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers validate the compound’s in vivo pharmacokinetics and metabolism?

  • Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes (e.g., via [¹¹C]methylation) for PET imaging to track brain penetration in rodent models .
  • LC-MS/MS metabolomics : Identify Phase I/II metabolites in plasma and liver microsomes using collision-induced dissociation (CID) .
  • PBPK modeling : Simulate absorption/distribution using GastroPlus™ with input parameters like logP (2.8) and plasma protein binding (85%) .

Q. What advanced analytical techniques address challenges in stereochemical characterization?

  • X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., piperidine C4) with Cu-Kα radiation (λ = 1.5418 Å) .
  • VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism coupled with DFT calculations .
  • Chiral HPLC : Use Chiralpak® IA columns with heptane/ethanol (90:10) to separate diastereomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.